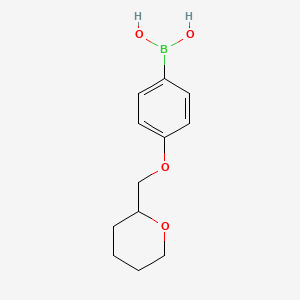

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXSFTGOFNZCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656215 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313761-97-5 | |

| Record name | {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a validated synthesis and purification protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical causality behind experimental choices, ensuring protocols are robust and reproducible for professionals in drug discovery and development.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are foundational pillars in contemporary synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] The title compound, 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, is of particular interest. The tetrahydropyran (THP) moiety serves as a lipophilic, metabolically stable group that can enhance solubility and influence the pharmacokinetic profile of a final active pharmaceutical ingredient (API).[2] The methoxy linker provides flexibility, positioning the bulky THP group away from the sterically sensitive biaryl core during coupling. This guide offers a deep dive into the practical synthesis and application of this valuable building block.

Physicochemical Properties & Data

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use and safe handling.

| Property | Value | Source(s) |

| CAS Number | 1313761-97-5 | [3][4] |

| Molecular Formula | C₁₂H₁₇BO₄ | [3] |

| Molecular Weight | 236.08 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is most reliably achieved through a two-step process: first, the preparation of a key aryl bromide intermediate, followed by a lithium-halogen exchange and subsequent borylation. This method offers high yields and a clear path to the final product.[1]

Logical Flow of Synthesis

The overall synthetic strategy is outlined below. It begins with the etherification of 4-bromophenol to install the THP-methoxy group, followed by conversion of the aryl bromide to the target boronic acid.

Caption: Synthetic pathway from 4-bromophenol to the target boronic acid.

Step 1: Synthesis of 2-(((4-Bromophenyl)methoxy)methyl)tetrahydro-2H-pyran

Causality: The Mitsunobu reaction is selected for this etherification due to its mild conditions and high functional group tolerance. It reliably couples the phenolic hydroxyl group with the primary alcohol of the THP sidechain without requiring harsh bases or high temperatures that could lead to side reactions.

Experimental Protocol:

-

To a stirred solution of 4-bromophenol (1.0 eq.), (tetrahydro-2H-pyran-2-yl)methanol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate product.

Step 2: Synthesis of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid

Causality: The lithium-halogen exchange using n-butyllithium is a classic and highly efficient method for generating an aryllithium species from an aryl bromide.[1] This potent nucleophile is then trapped with an electrophilic boron source, typically an trialkyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid. The reaction must be conducted at very low temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium intermediate.

Experimental Protocol:

-

Dissolve the intermediate, 2-(((4-bromophenyl)methoxy)methyl)tetrahydro-2H-pyran (1.0 eq.), in anhydrous THF (0.2 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

-

To this solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification Protocol

Causality: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines). A common and effective purification technique involves an acid-base extraction or recrystallization.

-

Suspend the crude product in a suitable solvent mixture (e.g., heptane/ethyl acetate).

-

Stir the slurry at room temperature or with gentle heating to break up any clumps.

-

Filter the solid and wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

If further purification is needed, recrystallization from a solvent system such as water/acetonitrile or toluene can be employed.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[6][7]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol

Causality: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A common and robust system involves a palladium(II) precatalyst like Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination. An inorganic base like potassium carbonate is required to activate the boronic acid to a more nucleophilic boronate species. A mixed solvent system, such as dioxane and water, helps to solubilize both the organic and inorganic reagents.[8]

Reaction Setup:

-

To a reaction vial, add the aryl halide (e.g., a substituted aryl bromide, 1.0 eq.), 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

Work-up and Purification:

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the boronic acid.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation and anhydride formation.[5]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust. As with all boronic acids, avoid contact with skin and eyes.[3] The ether linkage is generally stable, but strong acidic conditions should be avoided to prevent potential cleavage of the THP group.

Conclusion

4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is a strategically important building block for medicinal chemistry and materials science. Its synthesis via a reliable lithiation-borylation pathway and its application in the robust Suzuki-Miyaura coupling reaction make it an accessible and valuable tool. By understanding the chemical principles behind the described protocols, researchers can confidently and effectively utilize this reagent to construct complex molecular architectures.

References

-

Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.

-

MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid Product Page. Available at: [Link]

-

Lima, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

- Sigma-Aldrich. (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid Safety Data Sheet. Available through product page search.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7842845B2 - Process for the preparation of ring compounds - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. (4-((Tetrahydro-2h-pyran-2-yl)methoxy)phenyl)boronic acid [cymitquimica.com]

- 5. (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid | 1313761-97-5 [sigmaaldrich.com]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. escholarship.org [escholarship.org]

An In-Depth Technical Guide to the Synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis. The guide emphasizes not just the procedural steps but the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for successful and scalable synthesis.

Introduction: The Strategic Importance of this compound

Arylboronic acids are indispensable tools in the construction of complex organic molecules, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] this compound, in particular, is a strategically important building block. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic oxygen, which can be readily cleaved under mild acidic conditions to reveal the corresponding 4-hydroxyphenylboronic acid derivative post-coupling.[4][5] This feature is crucial when the target molecule contains functional groups sensitive to the harsher conditions often required for the deprotection of other common phenol protecting groups, such as methyl ethers.

The THP-protected boronic acid offers stability towards a range of reaction conditions, including those involving strongly basic reagents and organometallics, making it a versatile intermediate in multi-step syntheses.[6] This guide will detail a reliable and scalable synthetic route to this valuable compound, starting from readily available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Protection of 4-Bromophenol: The phenolic hydroxyl group of 4-bromophenol is protected as a tetrahydropyranyl (THP) ether.

-

Formation of the Boronic Acid via Grignard Reaction: The resulting 2-(4-bromophenoxy)tetrahydro-2H-pyran is converted to the corresponding Grignard reagent, which is then reacted with a trialkyl borate followed by acidic workup to yield the target boronic acid.

This strategy is predicated on the reliability of THP ether formation and the well-established methodology of preparing arylboronic acids from aryl halides via organomagnesium intermediates.[7][8]

Step 1: Protection of 4-Bromophenol

The protection of the hydroxyl group of 4-bromophenol is a critical first step. The THP group is introduced by reacting 4-bromophenol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Reaction Scheme 1: THP Protection of 4-Bromophenol

Caption: Acid-catalyzed protection of 4-bromophenol with DHP.

The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 4-bromophenol. Subsequent deprotonation yields the THP ether. A mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is often preferred to minimize potential side reactions.

Detailed Experimental Protocol

This protocol is adapted from a validated large-scale laboratory synthesis, ensuring its robustness and scalability.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromophenol | 173.01 | ≥98% | Commercially Available |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | ≥97% | Commercially Available |

| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | ≥98% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available |

| Magnesium Turnings | 24.31 | ≥99.5% | Commercially Available |

| Iodine | 253.81 | Crystal | Commercially Available |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Commercially Available |

| Triisopropyl borate | 188.08 | ≥98% | Commercially Available |

| Hydrochloric Acid (HCl) | 36.46 | 2 M aq. solution | Commercially Available |

| Sodium Hydroxide (NaOH) | 40.00 | 2 M aq. solution | Commercially Available |

| Magnesium Sulfate (MgSO4) | 120.37 | Anhydrous | Commercially Available |

Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Intermediate 1)

-

To a stirred solution of 4-bromophenol (1.0 equivalents) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.1 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-bromophenoxy)tetrahydro-2H-pyran as a colorless oil.

Synthesis of this compound (Final Product)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF to the cooled Grignard reagent via the dropping funnel, maintaining the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to afford this compound as a white solid.

Workflow Diagram: Synthesis of this compound

Caption: Overall synthetic workflow.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | 257.12 | Colorless oil | 7.35 (d, 2H), 6.90 (d, 2H), 5.35 (t, 1H), 3.95-3.85 (m, 1H), 3.65-3.55 (m, 1H), 2.00-1.55 (m, 6H) | 156.2, 132.5, 118.6, 115.8, 96.8, 62.1, 30.4, 25.3, 18.9 |

| This compound | C12H17BO4 | 236.07 | White solid | 8.10 (d, 2H), 7.05 (d, 2H), 5.45 (t, 1H), 3.95-3.85 (m, 1H), 3.65-3.55 (m, 1H), 2.00-1.60 (m, 6H), (B(OH)2 protons may be broad and exchangeable) | 160.5, 137.0, 116.5, 96.5, 62.2, 30.5, 25.4, 18.8 (Boron-bound carbon not observed) |

Note: NMR data for the final product is predicted based on the structure and data for similar compounds. Actual chemical shifts may vary.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[9] The reaction typically involves a palladium catalyst, a base, and an aryl halide or triflate as the coupling partner.

Reaction Scheme 2: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling followed by THP deprotection.

The THP protecting group remains intact during the cross-coupling reaction and can be subsequently removed under mild acidic conditions (e.g., HCl in methanol or acetic acid in a THF/water mixture) to afford the desired 4-hydroxybiaryl derivative. This two-stage approach allows for the synthesis of complex molecules with sensitive functional groups that would not be compatible with direct coupling of the unprotected 4-hydroxyphenylboronic acid.

Conclusion

The synthesis of this compound is a straightforward and scalable process that provides access to a highly versatile building block for organic synthesis. The use of the THP protecting group offers significant advantages in the context of multi-step syntheses, particularly those culminating in a Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable compound for their drug discovery and development endeavors.

References

-

PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

-

PubChem. Phenylboronic Acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. [Link]

-

ResearchGate. A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. [Link]

-

ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

-

Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]

-

World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

ChemRxiv. compared using 13C nmr spectroscopy. [Link]

-

NIH. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. [4-[(tetrahydro-2H-pyran-4-yl)oxy]phenyl]Boronic acid(279261-92-6) 1H NMR [m.chemicalbook.com]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

A Comprehensive Spectroscopic and Analytical Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

This technical guide provides an in-depth analysis of the spectral and analytical characteristics of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid, a versatile building block in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the rationale behind experimental choices and the interpretation of spectral features, grounded in established scientific principles.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₂H₁₇BO₄, Molecular Weight: 236.07 g/mol ) is a bifunctional molecule of significant interest.[1][2] The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity. The tetrahydropyran (THP) group, linked via a methoxy bridge, serves as a protective group for a hydroxyl function, enhancing the molecule's solubility and modulating its steric and electronic properties. This combination makes it a valuable intermediate in the synthesis of complex bioactive molecules and functional materials.[3]

A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides a foundational understanding of the expected spectral data and the principles governing their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons, particularly the B(OH)₂ and any residual water.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum can be divided into three key regions: the aromatic region, the aliphatic region of the THP ring, and the linker and boronic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.7 | d | 2H | Ar-H ortho to B(OH)₂ | The boronic acid group is electron-withdrawing, deshielding the ortho protons. |

| ~7.0-6.9 | d | 2H | Ar-H meta to B(OH)₂ | The ether linkage is electron-donating, shielding the meta protons. |

| ~5.0-4.8 | s (broad) | 2H | B(OH)₂ | Labile protons, often broad and their chemical shift is concentration and solvent dependent. |

| ~4.7-4.6 | t | 1H | O-CH-O (THP) | The anomeric proton is deshielded by two adjacent oxygen atoms. |

| ~4.5 | s | 2H | Ar-O-CH₂ | Methylene protons adjacent to the aromatic ring and an oxygen atom. |

| ~3.9-3.8 | m | 1H | O-CH₂ (THP) | Axial or equatorial proton of the methylene group adjacent to the ring oxygen. |

| ~3.6-3.5 | m | 1H | O-CH₂ (THP) | Axial or equatorial proton of the methylene group adjacent to the ring oxygen. |

| ~1.9-1.5 | m | 6H | -(CH₂)₃- (THP) | The remaining methylene protons of the THP ring. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-158 | Ar-C-O | The carbon attached to the electron-donating ether group is deshielded. |

| ~136-134 | Ar-C ortho to B(OH)₂ | Aromatic carbons directly attached to the boron are deshielded. |

| ~130-128 | Ar-C-B (ipso) | The carbon bearing the boronic acid group often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus. |

| ~115-113 | Ar-C meta to B(OH)₂ | Aromatic carbons meta to the boronic acid are shielded by the ether group. |

| ~99-97 | O-CH-O (THP) | The anomeric carbon is significantly deshielded by two oxygen atoms. |

| ~70-68 | Ar-O-CH₂ | The methylene carbon of the linker. |

| ~63-61 | O-CH₂ (THP) | The methylene carbon adjacent to the ring oxygen. |

| ~31-29 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |

| ~26-24 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |

| ~20-18 | -(CH₂)₃- (THP) | Aliphatic carbons of the THP ring. |

Advanced NMR Techniques: ¹¹B NMR

For a more direct analysis of the boronic acid functionality, ¹¹B NMR spectroscopy is a valuable tool.[4][5]

-

Expected Chemical Shift: The sp²-hybridized boron of the boronic acid is expected to resonate in the range of δ 28-30 ppm . Upon formation of a boronate ester or complexation, this signal will shift upfield to the range of δ 5-15 ppm, indicative of an sp³-hybridized boron.[5][6] This technique is particularly useful for monitoring reactions involving the boronic acid group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | B(OH)₂ |

| 3050-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (THP and linker) |

| 1610, 1580, 1510 | C=C stretch | Aromatic ring |

| 1380-1320 | B-O stretch | Boronic acid |

| 1250-1230 | C-O stretch | Aryl ether |

| 1150-1050 | C-O stretch | Aliphatic ether (THP) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the molecular ion or a related adduct.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Mode: Both positive and negative ion modes should be explored. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed. In negative mode, [M-H]⁻ is expected.

Mass Spectral Interpretation

-

Molecular Ion: The expected exact mass of C₁₂H₁₇BO₄ is 236.1216. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few ppm.

-

Key Fragmentation Pathways:

-

Loss of the THP group: A common fragmentation pathway for THP ethers is the loss of the tetrahydropyran moiety (C₅H₉O, 85.06 Da), leading to a fragment corresponding to the hydroxymethylphenylboronic acid cation.

-

Loss of water: Dehydration from the boronic acid moiety is also a possible fragmentation.

-

Cleavage of the ether linkage: Scission of the C-O bond of the ether can lead to fragments corresponding to the individual aromatic and aliphatic portions of the molecule.

-

Visualizing the Molecular Structure and Fragmentation

The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion: A Self-Validating Analytical Approach

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of structural information. The ¹H and ¹³C NMR data confirm the connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment and purity assessment of this important synthetic building block.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids.

- Royal Society of Chemistry. (n.d.). ¹⁷O NMR studies of boronic acids and their derivatives.

- American Chemical Society Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and....

- American Chemical Society Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- HelloBio. (n.d.). This compound.

- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.

- Sigma-Aldrich. (n.d.). (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid.

- ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.

- Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- Sigma-Aldrich. (n.d.). (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid.

- BLDpharm. (n.d.). (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronicacid.

- Hohance. (n.d.). (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid.

- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR spectrum.

- Combi-Blocks. (n.d.). 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic Acid Pinacol Ester.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[13C NMR] - Spectrum.

- MySkinRecipes. (n.d.). 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid.

- National Institutes of Health. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.

- ResearchGate. (n.d.). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst.

- ResearchGate. (n.d.). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst.

- BLDpharm. (n.d.). 164460-51-9|(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)phenyl)boronic acid.

- Sobekbio Biosciences. (n.d.). 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.

- PubChem. (n.d.). 2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.

- PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Sources

Physical and chemical properties of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

An In-depth Technical Guide to 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by an arylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a tetrahydropyran (THP) protected phenol. This unique combination makes it a valuable building block for synthesizing complex molecular architectures. The boronic acid group serves as a versatile handle for forming new carbon-carbon bonds, most notably in the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl systems prevalent in many drug candidates.[1][2]

Simultaneously, the tetrahydropyranyl ether group offers a strategic advantage in drug development. It acts as a lipophilic motif that can enhance solubility, modulate steric and electronic properties, and potentially improve the pharmacokinetic profile of a lead compound.[1] This guide provides a comprehensive technical overview of the compound's properties, a representative synthesis, key applications, analytical characterization workflows, and essential safety protocols, designed for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties and Molecular Identification

The fundamental physical and chemical characteristics of a reagent are critical for its proper handling, application, and the reproducibility of experimental results.

Molecular Identifiers

A consistent and accurate identification of a chemical entity is paramount. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1313761-97-5 | [3][4] |

| Molecular Formula | C₁₂H₁₇BO₄ | [5] |

| Molecular Weight | 236.08 g/mol | |

| Synonyms | 4-(tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic acid | |

| InChI | 1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 | |

| SMILES | B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O | [5] |

Physical and Storage Properties

The physical state and stability of the compound dictate its storage and handling requirements.

| Property | Value | Reference |

| Physical Form | Solid powder | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere. | [1] |

Section 2: Synthesis and Purification

While the exact proprietary synthesis of this specific reagent may vary by supplier, a general and well-established methodology for creating similar arylboronic acids involves the reaction of an organometallic species with a borate ester, followed by hydrolysis. The following protocol illustrates a representative synthesis based on the formation of 4-methoxyphenylboronic acid, a structurally related compound.[6] This process highlights the critical parameters and chemical logic involved.

Representative Synthesis Workflow

The diagram below outlines the logical flow from a starting aryl halide to the final purified arylboronic acid product.

Caption: General workflow for arylboronic acid synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from established methods for synthesizing arylboronic acids.[6]

Objective: To synthesize an arylboronic acid from the corresponding aryl halide.

Pillar of Trustworthiness: This protocol is self-validating. Successful Grignard formation is visually indicated, and the final product's identity and purity are confirmed through the analytical methods described in Section 4.

Methodology:

-

Grignard Reagent Preparation (Causality: Formation of a potent carbon nucleophile)

-

Under an inert atmosphere (e.g., dry nitrogen or argon), add magnesium turnings (1.1 equivalents) to a flask containing anhydrous tetrahydrofuran (THF).

-

Add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) dropwise. The reaction is initiated, often requiring gentle heating. Anhydrous conditions are critical as Grignard reagents react readily with water.

-

Stir the mixture until the magnesium is consumed, forming the arylmagnesium halide solution.

-

-

Borylation (Causality: Nucleophilic attack on the electrophilic boron atom)

-

In a separate flask, dissolve a trialkyl borate, such as tri-isopropyl borate (2.0 equivalents), in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity and prevent undesired side reactions, such as the formation of diaryl or triaryl boranes.

-

Slowly add the prepared Grignard reagent to the cold borate solution. The aryl group attacks the electrophilic boron atom.

-

-

Hydrolysis (Causality: Liberation of the free boronic acid)

-

Allow the reaction mixture to warm to room temperature overnight.

-

Quench the reaction by adding an aqueous acid solution (e.g., 10% HCl) and stir for 1 hour. The acid hydrolyzes the borate ester intermediate to yield the desired boronic acid.[6]

-

-

Extraction and Purification (Causality: Isolation and purity enhancement)

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine to remove inorganic impurities.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude solid is then purified, typically by recrystallization from water or another suitable solvent system, to yield the final product as a crystalline solid.[6]

-

Section 3: Chemical Reactivity and Key Applications

The utility of this compound stems directly from its boronic acid functional group, which is a key participant in a wide array of cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[1][2]

Mechanism Overview: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

The methoxyphenylboronic acid motif is a valuable component in pharmaceutical research. For instance, the p-methoxyphenyl group is a key structural feature in Apixaban, a widely prescribed oral anticoagulant that functions as a direct Factor Xa inhibitor.[7] While not the exact reagent, this demonstrates the clinical relevance of the core structure. The inclusion of the THP-ether in the title compound provides chemists with a tool to:

-

Improve Solubility: The ether functionality can enhance solubility in organic media used for reactions and in biological systems.

-

Modulate Pharmacokinetics: Altering the lipophilicity of a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Explore Structure-Activity Relationships (SAR): The THP group provides a distinct steric and electronic profile compared to a simple hydroxyl or methoxy group, allowing for fine-tuning of a molecule's interaction with its biological target.

Section 4: Analytical Characterization Workflow

To ensure the identity, purity, and stability of this compound, a multi-technique analytical approach is required.

Caption: Standard analytical workflow for compound characterization.

Proposed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide definitive structural confirmation.

-

¹H NMR: Would confirm the presence and connectivity of protons, showing characteristic signals for the aromatic ring, the THP ring, and the methylene linker. The integration of these signals would confirm the proton count for each part of the molecule.

-

¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Method: Techniques like Electrospray Ionization (ESI-MS) would be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of 236.08.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Signals: Characteristic absorption bands would be observed for the O-H stretch of the boronic acid (broad, ~3200-3600 cm⁻¹), the B-O stretch (~1350 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C bonds.

-

-

Melting Point Analysis:

-

Purpose: To assess purity.

-

Method: A sharp melting point over a narrow range is indicative of a high-purity crystalline solid. Impurities typically depress and broaden the melting range.

-

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. The information is derived from safety data for the compound and structurally similar boronic acids.[8][9]

GHS Hazard Information

| Hazard Category | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant. Do not let the product enter drains.[8][9]

Conclusion

This compound is a highly functionalized and valuable reagent for chemical synthesis. Its utility is primarily driven by the reliable reactivity of the arylboronic acid in Suzuki-Miyaura cross-coupling reactions, while the THP-ether moiety provides a strategic element for modulating the physicochemical properties of target molecules. A thorough understanding of its properties, coupled with rigorous adherence to safety and handling protocols, enables researchers and developers to effectively leverage this compound in the creation of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 4-Methoxyphenylboronic - SAFETY D

- (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)

- What is the synthesis route of 4-Methoxyphenylboronic acid? - FAQ. Guidechem.

- 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid - Product Description. MySkinRecipes.

- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2010). Fisher Scientific.

- Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com.

- (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)

- This compound | 1313761-97-5. ChemicalBook.

- This compound | 1313761-97-5 | NCC76197. Nordic BioSite.

- (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)

- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56.

- 4-Methoxyphenylboronic acid - High purity. Georganics.

Sources

- 1. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid [myskinrecipes.com]

- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 3. This compound | 1313761-97-5 [chemicalbook.com]

- 4. (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid | 1313761-97-5 [sigmaaldrich.com]

- 5. biosynth.com [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fishersci.com [fishersci.com]

Solubility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid in Common Organic Solvents

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Given the scarcity of published quantitative data for this specific molecule, this document emphasizes robust methodologies that empower researchers to generate reliable solubility profiles in their own laboratory settings. The principles and protocols detailed herein are grounded in established analytical chemistry practices and are tailored for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Importance of a Versatile Building Block

This compound is a valuable reagent in modern organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] These reactions are fundamental to the synthesis of complex molecules, including pharmaceuticals and functional materials. The molecule's structure incorporates a boronic acid functional group, essential for the catalytic cycle, and a tetrahydropyran (THP) ether moiety. The THP group is often introduced to modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.[1]

Understanding the solubility of this reagent is not merely an academic exercise; it is a critical parameter for practical application. Reaction efficiency, purification strategies (like crystallization), and formulation development are all profoundly influenced by how well a compound dissolves in a given solvent.[2][3] This guide will first dissect the molecule's structure to predict its solubility behavior before outlining rigorous experimental protocols for its quantitative determination.

Molecular Profile and Theoretical Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of this compound presents several distinct functional domains that contribute to its overall polarity and solubility characteristics:

-

Boronic Acid Group (-B(OH)₂): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols) and some polar aprotic solvents. However, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic boroxines, a process that can complicate solubility behavior.[2]

-

Phenyl Ring: A nonpolar, aromatic core that contributes hydrophobic character, favoring solubility in solvents with some aromatic or nonpolar characteristics (e.g., toluene, chloroform).

-

Ether Linkages (Ar-O-CH₂ and the THP ring): The oxygen atoms in the ether linkages are polar and can act as hydrogen bond acceptors. This increases polarity compared to a simple alkyl-substituted benzene ring.

-

Tetrahydropyran (THP) Ring: While primarily aliphatic (nonpolar), the cyclic ether structure enhances water solubility compared to a simple acyclic ether of similar molecular weight.[1]

Predicted Solubility Trend: Based on this structural analysis, a mixed solubility profile is expected. The molecule is amphiphilic, possessing both significant polar and nonpolar regions.

-

High to Moderate Solubility: Expected in polar aprotic solvents like acetone, 3-pentanone, and chloroform, where a balance of polarity and nonpolar character can be accommodated.[2][5] Ethers and ketones, in particular, have been shown to be good solvents for phenylboronic acid itself.[2][5]

-

Moderate to Low Solubility: Expected in highly polar protic solvents like water and methanol. While the boronic acid and ether groups can interact with these solvents, the large hydrophobic phenyl and THP backbone will limit solubility. The solubility of unsubstituted phenylboronic acid in water at 20°C is already low (approx. 2 g/100 cm³).[6]

-

Very Low Solubility: Expected in nonpolar aliphatic solvents like hexanes and methylcyclohexane, which cannot effectively solvate the polar boronic acid group.[2][7]

Experimental Determination of Solubility: A Practical Guide

A multi-stage approach, beginning with a qualitative assessment followed by precise quantitative measurement, is the most efficient and reliable strategy.

Stage 1: Qualitative Solubility Screening

This initial step provides a rapid assessment across a range of solvents, helping to identify suitable candidates for quantitative analysis and preventing wasted effort on unsuitable solvent systems. The procedure involves observing the dissolution of a small, fixed amount of solute in a fixed volume of solvent.[4][8]

Protocol for Qualitative Screening:

-

Preparation: Into a series of small, dry test tubes or vials, add approximately 25 mg of this compound.

-

Solvent Addition: To each tube, add a common organic solvent from the list below in 0.5 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[4]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered "soluble" in that solvent at this approximate concentration. If it remains undissolved, it is "insoluble."

-

Record: Document the results in a table, noting whether the compound is soluble, partially soluble, or insoluble in up to 3 mL of solvent.

Table for Qualitative Solubility Data

| Solvent Class | Solvent | Polarity Index | Observation (Soluble/Partially/Insoluble) |

|---|---|---|---|

| Nonpolar | Hexane | 0.1 | |

| Toluene | 2.4 | ||

| Polar Aprotic | Diethyl Ether | 2.8 | |

| Chloroform | 4.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Polar Protic | Methanol | 5.1 | |

| Ethanol | 4.3 |

| | Water | 10.2 | |

Stage 2: Quantitative Solubility Determination

For precise solubility values, a quantitative method is required. The goal is to prepare a saturated solution, where the dissolved solute is in equilibrium with undissolved solid, and then accurately measure the concentration of the dissolved solute.[3] Two robust methods are presented here: Gravimetric Analysis and HPLC-based Quantification.

This classic "shake-flask" method is straightforward and relies on the accurate measurement of mass.[9][10] It is best suited for compounds that are non-volatile and thermally stable.

Experimental Workflow: Gravimetric Method

Caption: Gravimetric solubility determination workflow.

Detailed Protocol for Gravimetric Analysis:

-

Sample Preparation: Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[11] For some compounds, 48-72 hours may be necessary.

-

Phase Separation: Remove the vial and let it stand undisturbed for several hours to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) and dispense the clear filtrate into a clean, dry collection vial. This step is critical to remove all undissolved microparticulates.

-

Analysis:

-

Tare an analytical balance with a clean, dry evaporation dish or watch glass. Record this weight (W₁).[12]

-

Using a calibrated pipette, transfer a precise volume of the filtrate (e.g., 2.00 mL) into the pre-weighed dish.

-

Carefully evaporate the solvent. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature well below the compound's melting or decomposition point.

-

Once all solvent is removed, place the dish in an oven (e.g., 50 °C) for several hours to ensure all residual solvent is gone.[13]

-

Cool the dish in a desiccator and weigh it again on the same analytical balance. Record this weight (W₂).[12][13]

-

-

Calculation:

-

Mass of dissolved solid = W₂ - W₁

-

Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate used

-

This method is highly sensitive and accurate, making it a standard in the pharmaceutical industry.[14] It involves creating a calibration curve from standards of known concentration and using it to determine the concentration of the saturated solution.

Experimental Workflow: HPLC Method

Caption: HPLC-based solubility determination workflow.

Detailed Protocol for HPLC Analysis:

-

Develop an HPLC Method: A suitable HPLC method must be established to detect and quantify the analyte. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV-Vis is common for aromatic compounds).[14] The solvent used for the mobile phase and diluent should readily dissolve the compound.[14]

-

Prepare Calibration Standards:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Perform a series of serial dilutions from this stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).[11]

-

-

Generate Calibration Curve:

-

Inject each standard onto the HPLC system and record the peak area from the resulting chromatogram.

-

Create a plot of peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.

-

-

Prepare and Analyze Saturated Sample:

-

Prepare a saturated solution by following steps 1-4 of the Gravimetric Analysis protocol (Preparation, Equilibration, Phase Separation, Filtration).

-

Accurately dilute a known volume of the clear filtrate with the HPLC diluent to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

Inject the diluted sample onto the HPLC system and record its peak area.

-

-

Calculation:

-

Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.

-

Concentration of diluted sample = (Peak Area - c) / m

-

Original Solubility (mg/mL) = Concentration of diluted sample × Dilution Factor

-

Data Summary and Interpretation

All quantitative results should be compiled into a single table for clear comparison. It is best practice to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Table for Quantitative Solubility Data

| Solvent | Method Used | Temp (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

|---|---|---|---|---|

| e.g., Acetone | Gravimetric | 25 | ||

| e.g., Chloroform | HPLC | 25 | ||

| e.g., Toluene | Gravimetric | 25 | ||

| e.g., Methanol | HPLC | 25 |

| e.g., Hexane | Gravimetric | 25 | | |

Molecular Weight of C₁₂H₁₇BO₄ = 236.08 g/mol

Conclusion

Determining the solubility of this compound is essential for its effective use in research and development. While published data is limited, the experimental protocols detailed in this guide provide a reliable pathway for researchers to generate high-quality, quantitative solubility profiles. By combining a theoretical understanding of the molecule's structure with rigorous analytical techniques such as gravimetric analysis and HPLC, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research outcomes.

References

-

MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. [Link]

-

Sacred Heart University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4469–4477. [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Pharmaxchange.info. Determination of Solubility by Gravimetric Method. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Wikipedia. Gravimetric analysis. [Link]

-

ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Chemistry LibreTexts. 8: Gravimetric Methods. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

SciSpace. Solubility of phenylboronic compounds in water. [Link]

Sources

- 1. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. msesupplies.com [msesupplies.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. asianjpr.com [asianjpr.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and applications of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid (CAS No. 1313761-97-5). While a definitive experimental crystal structure is not publicly available, this guide leverages computational chemistry principles, spectroscopic data from close structural analogues, and established reaction mechanisms to offer a detailed understanding of this versatile reagent. The document elucidates the critical role of its constituent moieties—the phenylboronic acid group and the tetrahydropyran (THP) protecting group—in defining its reactivity and utility, particularly in palladium-catalyzed cross-coupling reactions. Detailed protocols for its synthesis and a representative Suzuki-Miyaura coupling are provided, alongside a thorough examination of its spectroscopic signature and essential safety and handling procedures.

Introduction: A Molecule of Dichotomous Functionality

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture is characterized by two key components: the reactive phenylboronic acid moiety and a protective tetrahydropyran (THP) group linked to the phenyl ring via a methylene ether bridge. This unique combination makes it a valuable building block, particularly in the synthesis of complex biaryl systems, which are prevalent in many pharmaceutical agents.[1]

The boronic acid functional group is renowned for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The THP group, on the other hand, serves as a robust protecting group for a hydroxyl functionality, preventing its interference in various chemical transformations. This guide will dissect the interplay of these two functionalities, providing a deep dive into the molecule's structural characteristics, synthesis, and practical applications.

Molecular Structure and Conformation

While an experimental crystal structure for this compound has not been reported in the literature, its three-dimensional conformation can be reliably predicted through computational modeling and an understanding of its constituent parts.

The Phenylboronic Acid Core

The phenylboronic acid group features a trigonal planar boron atom bonded to two hydroxyl groups and one carbon atom of the phenyl ring. The B(OH)₂ group is a weak Lewis acid and can exist in equilibrium with its boronate anion form, particularly in the presence of a base. This equilibrium is a critical aspect of its reactivity in cross-coupling reactions.

The Tetrahydropyran (THP) Moiety

The tetrahydropyran ring typically adopts a stable chair conformation to minimize steric strain. The ether linkage to the phenyl ring introduces a degree of conformational flexibility. The orientation of the THP group relative to the phenyl ring will influence the molecule's overall shape and steric profile, which can have implications for its reactivity and interaction with other molecules.

Predicted Molecular Geometry

A theoretical model of the molecule suggests a relatively planar phenylboronic acid core with the THP group extending from the para position. The methylene ether linkage provides rotational freedom, allowing the THP ring to adopt various orientations.

Table 1: Key Molecular Properties

| Property | Value | Source |

| CAS Number | 1313761-97-5 | |

| Molecular Formula | C₁₂H₁₇BO₄ | [2] |

| Molecular Weight | 236.08 g/mol | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Characterization: An Investigative Approach

Due to the lack of specific published spectra for the title compound, this section will present predicted spectroscopic data based on the analysis of its structural analogue, (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, and general principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, THP, and methylene bridge protons.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

THP Protons: A series of complex multiplets in the upfield region (δ 1.5-4.0 ppm) corresponding to the diastereotopic protons of the tetrahydropyran ring.

-

Methylene Bridge Protons: A signal corresponding to the -O-CH₂- protons, likely appearing as a multiplet due to coupling with the adjacent THP proton.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation:

-

Aromatic Carbons: Signals in the downfield region (δ 115-160 ppm), with the carbon attached to the boron atom being significantly deshielded.

-

THP Carbons: Resonances in the aliphatic region (δ 20-70 ppm).

-

Methylene Bridge Carbon: A signal for the -O-CH₂- carbon.

¹¹B NMR Spectroscopy: The Boron Signature

¹¹B NMR is a powerful tool for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination state. For a tricoordinate boronic acid, a broad signal is typically observed in the range of δ 28-33 ppm.[3] Upon addition of a base, the boron can become tetracoordinate, resulting in a sharper signal at a higher field (upfield shift). This change can be used to monitor the activation of the boronic acid during a reaction. For the title compound, a chemical shift around 28 ppm is anticipated in a neutral solvent.[2]

Synthesis of this compound: A Plausible Route

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of 4-Hydroxybenzyl alcohol

-

To a solution of 4-hydroxybenzyl alcohol in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenol.

Step 2: Bromination of the Phenol

-

Dissolve 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenol and triphenylphosphine (PPh₃) in anhydrous DCM.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Concentrate the reaction mixture and purify by column chromatography to obtain 1-bromo-4-((tetrahydro-2H-pyran-2-yl)methoxy)benzene.

Step 3: Borylation to the Final Product

-

Dissolve the bromo-intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to facilitate lithium-halogen exchange.

-

Add triisopropyl borate (B(OiPr)₃) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding an aqueous solution of hydrochloric acid (HCl) and stir vigorously.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid, if necessary, by recrystallization to afford this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.[1] The THP-protected hydroxyl group can be deprotected under acidic conditions post-coupling to reveal a phenolic functionality, which is a common feature in biologically active molecules.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an Aryl Bromide (Ar-Br).

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, combine the organic layers, and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

Hazard Identification

Based on data for the structurally similar (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, the following hazards are anticipated: